REACTION_SMILES
|
[C:1]([O:2][c:3]1[c:4]([CH3:10])[cH:5][c:6]([Br:9])[cH:7][cH:8]1)([O:11][CH3:12])=[O:13].[K+:23].[N+:19](=[O:20])([O-:21])[O-:22].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[C:1]([O:2][c:3]1[c:4]([CH3:10])[cH:5][c:6]([Br:9])[c:7]([N+:19](=[O:20])[O-:21])[cH:8]1)([O:11][CH3:12])=[O:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)Oc1ccc(Br)cc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)Oc1cc([N+](=O)[O-])c(Br)cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |